4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid
Description
4-[3-(4-Carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid is a polyaromatic carboxylic acid derivative characterized by a central phenyl ring substituted with a 4-carboxyphenyl group and a 2,6-dipyridin-2-ylpyridin-4-yl moiety. The molecule also features a benzoic acid group at the para position of the terminal phenyl ring.
Properties
Molecular Formula |
C35H23N3O4 |
|---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid |
InChI |
InChI=1S/C35H23N3O4/c39-34(40)24-11-7-22(8-12-24)26-17-27(23-9-13-25(14-10-23)35(41)42)19-28(18-26)29-20-32(30-5-1-3-15-36-30)38-33(21-29)31-6-2-4-16-37-31/h1-21H,(H,39,40)(H,41,42) |
InChI Key |
RAWPBFWEJLPRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC(=CC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with terephthalaldehyde, followed by cyclization and subsequent functional group modifications to introduce the carboxylic acid groups . The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Structural Overview
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming metal complexes with distinctive properties. Its multiple coordination sites allow for versatile interactions with various metal ions, which can lead to enhanced catalytic activity and stability in different environments.
Case Study: Metal Complex Formation
Research has demonstrated that the compound can effectively coordinate with transition metals such as copper and nickel, resulting in complexes that exhibit unique electronic and photophysical properties. These complexes are being explored for applications in catalysis and sensing technologies.
Medicinal Chemistry
The potential medicinal applications of this compound are significant, particularly in drug delivery systems and as therapeutic agents.
Drug Delivery Systems
The compound's lipophilicity and ability to form stable complexes make it a candidate for drug delivery applications. Studies indicate that it can encapsulate pharmaceutical agents, improving their solubility and bioavailability.
Therapeutic Applications
Research is ongoing to evaluate the compound's efficacy against various diseases. Preliminary studies suggest it may possess antimicrobial properties, with structural analogs showing moderate to significant antibacterial and antifungal activities.
Materials Science
In materials science, the compound is utilized for developing advanced materials with specific electronic and photophysical properties.
Application in Organic Electronics
Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate charge transport can enhance device efficiency.
Case Study: OLED Development
Recent studies have reported the successful incorporation of this compound into OLEDs, resulting in devices with improved brightness and color purity compared to traditional materials.
The biological activity of 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid is under investigation, particularly regarding its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. The lipophilicity of these compounds often correlates with their efficacy against various pathogens.
Mechanism of Action
The mechanism of action of 4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid involves its ability to coordinate with metal ions through its pyridine and carboxylate groups. This coordination can influence the reactivity and stability of the metal ions, making the compound a valuable ligand in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal ion and the context of its use .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| 4-[3-(4-Carboxyphenyl)...]benzoic acid | C₃₂H₂₁N₂O₄ | ~513.5 (calculated) | 2× carboxyl, 3× pyridyl | MOFs, Catalysis, Biomedicine |
| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | C₁₂H₉ClN₂O₄S | 312.73 | Carboxyl, chloro, sulfamoyl, pyridyl | Pharmaceuticals |
| Plumbagic acid | Not reported | Not available | Carboxyl (assumed) | Traditional medicine |
Biological Activity
4-[3-(4-carboxyphenyl)-5-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure consisting of multiple phenyl and pyridine rings, which contribute to its biological activity. The IUPAC name reflects its intricate composition, which is crucial for its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N4O2 |
| Molecular Weight | 398.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of pyridine rings allows for coordination with metal ions, which can influence enzymatic activities and cellular signaling pathways. Additionally, the carboxylic acid group may facilitate interactions with proteins through hydrogen bonding.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds featuring pyridine and phenyl groups. For instance, compounds with similar structural motifs have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
Case Study: Antimicrobial Evaluation
In a study evaluating related compounds, it was found that derivatives exhibited varying degrees of antimicrobial activity, with some achieving inhibition zones exceeding 10 mm against tested strains. This suggests that structural modifications can enhance or diminish efficacy against specific pathogens .
Anticancer Potential
Research has indicated that compounds containing dipyridyl and carboxylic acid functionalities may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival.
Case Study: Anticancer Activity
A related compound demonstrated significant cytotoxicity against various cancer cell lines in vitro, leading to further investigations into the structure-activity relationship (SAR) to optimize efficacy .
Toxicity Studies
Understanding the toxicity profile is crucial for any therapeutic application. Preliminary toxicity assessments have shown that while some derivatives exhibit moderate toxicity towards aquatic organisms like Daphnia magna, others remain non-toxic at effective concentrations .
Q & A
Q. What are effective synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The compound’s synthesis likely involves multi-step cross-coupling reactions (e.g., Suzuki-Miyaura) due to its polyaromatic framework. Key steps include:
- Ligand design : Use pyridine-containing precursors (e.g., 2,6-dipyridin-2-ylpyridine) to ensure regioselective coupling .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are optimal for aryl-aryl bond formation, with copper(I) iodide as a co-catalyst for carboxylation steps .
- Solvent optimization : Polar aprotic solvents like DMF or toluene improve solubility of intermediates . Yield improvements (60–80%) require inert atmospheres (N₂/Ar) and controlled heating (80–120°C).
Q. How can spectroscopic techniques validate the compound’s structure?
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm) and carboxylate protons (broad δ ~12 ppm) .
- IR spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and pyridyl C=N vibrations (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected m/z ~600–650) .
Q. What are common applications of this compound in materials science?
- Coordination polymers : The pyridyl and carboxylate groups act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming porous frameworks for gas storage .
- Electron transport layers : Conjugated π-systems enhance charge mobility in organic electronics .
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic vs. spectroscopic data?
Discrepancies (e.g., bond lengths in X-ray vs. DFT models) arise from crystal packing effects. Mitigation strategies:
Q. What mechanistic insights explain regioselectivity challenges in functionalizing the central pyridine ring?
Steric hindrance from 2,6-dipyridyl groups limits electrophilic substitution at the 4-position. Solutions:
- Directed ortho-metalation : Use lithium amides to deprotonate specific positions, followed by quenching with electrophiles .
- Microwave-assisted synthesis : Enhances reaction kinetics, improving selectivity under high-temperature conditions (150°C, 30 min) .
Q. How do solvent polarity and pH affect the compound’s solubility and reactivity?
- Solubility : Carboxylic acid groups confer pH-dependent solubility (soluble in basic aqueous solutions, insoluble in acidic conditions) .
- Reactivity : In polar solvents (e.g., DMSO), deprotonation of carboxylates enhances nucleophilicity, facilitating metal coordination .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) to separate carboxylated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .
Q. How to design stability studies for this compound under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
